molecular formula C19H27NO2 B14351517 Ethyl 2-[(E)-benzylideneamino]dec-9-enoate CAS No. 91285-99-3

Ethyl 2-[(E)-benzylideneamino]dec-9-enoate

Cat. No.: B14351517
CAS No.: 91285-99-3
M. Wt: 301.4 g/mol
InChI Key: VCHDAWFULOCHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(E)-benzylideneamino]dec-9-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzylideneamino group, and a dec-9-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(E)-benzylideneamino]dec-9-enoate typically involves a multi-step process:

    Formation of the Dec-9-enoic Acid: The starting material, dec-9-enoic acid, can be prepared through the oxidation of dec-9-ene using an oxidizing agent such as potassium permanganate.

    Esterification: The dec-9-enoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl dec-9-enoate.

    Schiff Base Formation: The final step involves the reaction of ethyl dec-9-enoate with benzaldehyde in the presence of an acid catalyst to form the Schiff base, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Using large reactors for the esterification process to produce ethyl dec-9-enoate.

    Continuous Flow Reactors: Employing continuous flow reactors for the Schiff base formation to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-benzylideneamino]dec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the amine and aldehyde.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Yields the corresponding amine and aldehyde.

    Substitution: Forms substituted esters or amides.

Scientific Research Applications

Ethyl 2-[(E)-benzylideneamino]dec-9-enoate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of new materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of Ethyl 2-[(E)-benzylideneamino]dec-9-enoate involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Ethyl 2-[(E)-benzylideneamino]dec-9-enoate can be compared with similar compounds such as:

    Ethyl 9-decenoate: Similar in structure but lacks the benzylideneamino group.

    Dec-9-enoic Acid: The parent acid form without the ester and Schiff base functionalities.

    Benzylideneamino Derivatives: Compounds with similar Schiff base structures but different alkyl chains.

Uniqueness

The uniqueness of this compound lies in its combination of an ethyl ester, a benzylideneamino group, and a dec-9-enoate chain, which imparts distinct chemical and physical properties.

Properties

CAS No.

91285-99-3

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

ethyl 2-(benzylideneamino)dec-9-enoate

InChI

InChI=1S/C19H27NO2/c1-3-5-6-7-8-12-15-18(19(21)22-4-2)20-16-17-13-10-9-11-14-17/h3,9-11,13-14,16,18H,1,4-8,12,15H2,2H3

InChI Key

VCHDAWFULOCHJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCCC=C)N=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.